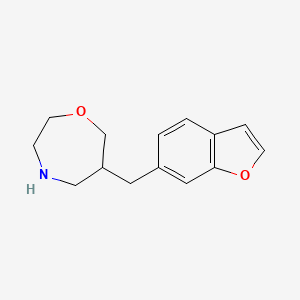

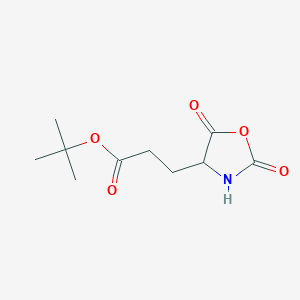

![molecular formula C12H9BrN4 B12314443 4-({5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}methyl)pyridine](/img/structure/B12314443.png)

4-({5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}methyl)pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-({5-ブロモ-1H-ピラゾロ[3,4-b]ピリジン-1-イル}メチル)ピリジンは、ピラゾロピリジンファミリーに属する複素環式化合物です。これらの化合物は、その多様な生物活性で知られており、潜在的な治療用途について広く研究されてきました。4-({5-ブロモ-1H-ピラゾロ[3,4-b]ピリジン-1-イル}メチル)ピリジンのユニークな構造は、医薬品化学および創薬における貴重な化合物となっています。

2. 製法

合成経路と反応条件

4-({5-ブロモ-1H-ピラゾロ[3,4-b]ピリジン-1-イル}メチル)ピリジンの合成は、通常、市販されている5-ブロモ-1H-ピラゾロ[3,4-b]ピリジンをN-ヨードスクシンイミド(NIS)を用いてヨウ素化して中間体を生成する反応を含みます。この中間体のNH基は、PMB-Cl(パラメトキシベンジルクロリド)を用いて保護され、重要な中間体が生成されます。 この中間体は、さまざまな試薬とさらに反応させて最終生成物を得ることができます .

工業的製造方法

この化合物の工業的製造方法は、文献ではあまりよく記載されていません。一般的なアプローチは、前述の合成経路を用いた大規模合成であり、収率と純度を高くするために反応条件が最適化されています。

3. 化学反応解析

反応の種類

4-({5-ブロモ-1H-ピラゾロ[3,4-b]ピリジン-1-イル}メチル)ピリジンは、さまざまな化学反応を起こし、以下のような反応が含まれます。

置換反応: 臭素原子は、求核置換反応を用いて他の官能基で置換することができます。

酸化と還元:

一般的な試薬と条件

求核置換: 一般的な試薬には、水素化ナトリウム(NaH)とさまざまな求核剤が含まれます。

酸化: 過マンガン酸カリウム(KMnO4)や三酸化クロム(CrO3)などの試薬を使用できます。

還元: 水素化リチウムアルミニウム(LiAlH4)や水素化ホウ素ナトリウム(NaBH4)などの還元剤が一般的に使用されます。

主な生成物

これらの反応から生成される主な生成物は、使用した特定の試薬と条件によって異なります。例えば、求核置換は、元の化合物のさまざまな置換誘導体を生成する可能性があります。

4. 科学研究の応用

4-({5-ブロモ-1H-ピラゾロ[3,4-b]ピリジン-1-イル}メチル)ピリジンは、以下のようないくつかの科学研究の応用があります。

化学: より複雑な複素環式化合物の合成における構成要素として使用されています。

生物学: 細胞プロセスを調査するための生物学的プローブとしての可能性について研究されています。

医学: 特に、癌の増殖に関与するトロポミオシン受容体キナーゼ(TRK)の阻害剤として、潜在的な治療用途について調査されています.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-({5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}methyl)pyridine typically involves the iodization of commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine using N-iodosuccinimide (NIS) to obtain an intermediate compound. The NH group of this intermediate is then protected using PMB-Cl (para-methoxybenzyl chloride) to produce a key intermediate. This intermediate can be further reacted with various reagents to obtain the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization of reaction conditions to ensure high yield and purity.

化学反応の分析

Types of Reactions

4-({5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}methyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction:

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and various nucleophiles.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives of the original compound.

科学的研究の応用

4-({5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}methyl)pyridine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential as a biological probe to investigate cellular processes.

作用機序

4-({5-ブロモ-1H-ピラゾロ[3,4-b]ピリジン-1-イル}メチル)ピリジンの作用機序は、TRKなどの分子標的との相互作用を含みます。これらのキナーゼは、細胞の増殖と分化に関与しています。この化合物は、TRKの活性部位に結合することにより、TRKの活性を阻害し、下流のシグナル伝達分子のリン酸化を阻害します。 この阻害は、癌細胞の増殖の抑制とアポトーシスの増加につながる可能性があります .

類似化合物との比較

類似化合物

1H-ピラゾロ[3,4-b]ピリジン: 類似の生物活性を有する密接に関連する化合物。

1H-ピラゾロ[3,4-c]ピリジン: 異なる構造的特徴を持つ、ピラゾロピリジンファミリーの別のメンバー。

1H-ピラゾロ[4,3-b]ピリジン: さまざまな疾患における潜在的な治療用途で知られています.

独自性

4-({5-ブロモ-1H-ピラゾロ[3,4-b]ピリジン-1-イル}メチル)ピリジンは、その特定の置換パターンにより、独自の生物活性を付与するため、ユニークです。TRKを高い選択性で阻害する能力は、医薬品化学におけるさらなる研究開発のための貴重な化合物となっています。

特性

分子式 |

C12H9BrN4 |

|---|---|

分子量 |

289.13 g/mol |

IUPAC名 |

5-bromo-1-(pyridin-4-ylmethyl)pyrazolo[3,4-b]pyridine |

InChI |

InChI=1S/C12H9BrN4/c13-11-5-10-6-16-17(12(10)15-7-11)8-9-1-3-14-4-2-9/h1-7H,8H2 |

InChIキー |

AQVIEHOFZMWXMF-UHFFFAOYSA-N |

正規SMILES |

C1=CN=CC=C1CN2C3=NC=C(C=C3C=N2)Br |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

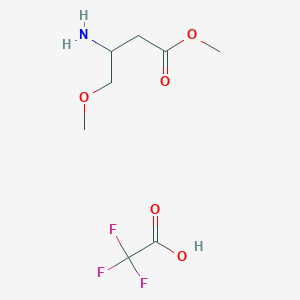

![Tert-butyl 4-[5-cyano-2-(ethylamino)pyrimidin-4-yl]piperidine-1-carboxylate](/img/structure/B12314360.png)

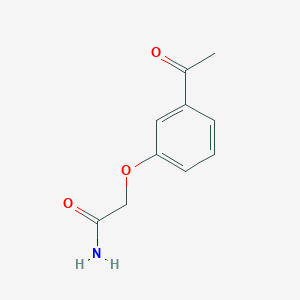

![rac-(1R,4R,5R)-spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane]-5-ol, endo](/img/structure/B12314374.png)

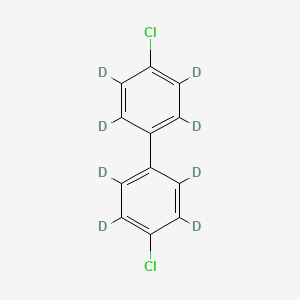

![tert-butyl N-[(5E)-5-hydroxyimino-7,8-dihydro-6H-naphthalen-2-yl]carbamate](/img/structure/B12314403.png)

![4-[2-(Dimethylamino)ethenyl]benzonitrile](/img/structure/B12314407.png)

![2-[(Dimethylcarbamoyl)methyl]benzoic acid](/img/structure/B12314414.png)

![2-Chloro-5,7-dimethyl-5H,7H,8H-pyrano[4,3-d]pyrimidine](/img/structure/B12314415.png)

![3-Amino-2-[(2,6-difluorophenyl)methyl]propanamide](/img/structure/B12314431.png)

![7-Benzyl-2-thia-7-azabicyclo[3.3.1]nonan-9-one](/img/structure/B12314446.png)